ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-methylindole as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions including formylation, methylation, and esterification.
Conditions: The reactions are usually carried out under controlled conditions, often involving the use of strong bases or acids, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in different chemical properties.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as carboxylic acids and aldehydes.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Substituted indoles with different functional groups.
Mechanism of Action
Target of Action
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to have a wide range of biological activities and are prevalent in many natural products and drugs . They play a significant role in cell biology and are used for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known for their diverse biological activities and therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate exhibits various biochemical properties that make it a valuable compound in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing cellular processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on various biochemical processes, including energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles. Understanding the transport mechanisms is crucial for predicting the compound’s effects in vivo .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and transcriptional regulation .
Scientific Research Applications
Chemistry: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with hydroxyl and methyl groups.
Ethyl 2-methylindole-3-carboxylate: Similar structure but with different substitution patterns.
Uniqueness: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is unique due to its specific combination of formyl and methyl groups, which can influence its reactivity and biological activity compared to other indole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(7-15)9-6-8(2)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQMHUCEKZOCLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407619 | |
Record name | ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79652-35-0 | |
Record name | ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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